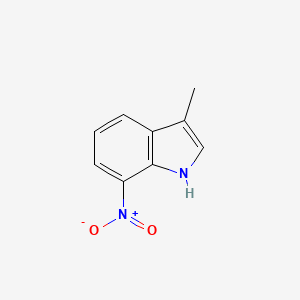
3-Methyl-7-nitro-1H-indole
Übersicht
Beschreibung
3-Methyl-7-nitro-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It has the molecular formula C9H9N . Other names for this compound include Skatole, β-Methylindole, Scatole, Skatol, 3-Methylindole, 3-MI, and 3-Methyl-1H-indole .
Molecular Structure Analysis
The molecular structure of 3-Methyl-7-nitro-1H-indole can be viewed using Java or Javascript . The molecular weight of this compound is 131.1745 .Wissenschaftliche Forschungsanwendungen
Anti-fungal Activity
3-Methyl-7-nitro-1H-indole derivatives, specifically 3-(2′-Methyl-2′-nitrovinyl)indole and 2-methyl-3-(2′-methyl-2′-nitrovinyl)indole, have been found to exhibit significant anti-fungal activity against Candida albicans, comparable to that of ketoconazole, a well-known antifungal agent. This suggests potential applications in developing new antifungal therapies (Canoira et al., 1989).
Reaction with Nitrogen Dioxide and Nitrous Acid
When reacted with nitrogen dioxide or nitrous acid, certain indole derivatives lead to the formation of isonitroso and nitroso indole derivatives, with potential for further chemical synthesis and applications in various chemical reactions (Astolfi et al., 2006).
Electrosynthesis of Substituted 1H-indoles
A novel electrosynthesis method has been developed for creating derivatives of 1H-indole, including 3-methyl-7-nitro-1H-indole, using substituted o-nitrostyrenes. This method offers a new pathway for the synthesis of indole derivatives, potentially useful in various industrial and research applications (Du et al., 2011).
Vibrational and NMR Spectroscopy Studies
3-Methyl-7-nitro-1H-indole derivatives have been the subject of structural and spectroscopic investigations, including single crystal XRD, FTIR, FT-Raman, and NMR analysis. Such studies are crucial for understanding the molecular structure and properties, which can be valuable in various fields such as materials science and pharmaceutical research (Bhat et al., 2017).
Synthesis of Esters and Aminoethyl Compounds
Research into the synthesis of esters and aminoethyl compounds of 3-(2-aminoethyl)-1H-indole-2-acetic acid and similar compounds has been conducted. These compounds have potential applications in pharmaceuticals, particularly in synthesizing tryptamine precursors, which are important in various neurological drugs (Mahboobi & Bernauer, 1988).
Organocatalytic Asymmetric Synthesis
Organocatalytic asymmetric synthesis involving indolylnitroalkenes, including those with 3-methyl-7-nitro-1H-indole structures, has been developed. This method enables the construction of chiral dihydropyrido[1,2-a]indoles with excellent enantioselectivity, which can be critical in the development of new pharmaceutical compounds (Ding et al., 2019).
Synthesis of Nitro, Amino, and Halo Derivatives
The synthesis of nitro, amino, and halo derivatives of 2-ethyl-2-methyl-2,3-dihydro-1H-indole has been explored. These derivatives have been evaluated for their antioxidant, antimicrobial, and plant growth regulating activities, indicating potential applications in agriculture and pharmaceuticals (Salikhov et al., 2019).
Solvent-free Michael Addition
Solvent-free Michael addition to non-protected 3-(2-nitrovinyl)indole has been successfully carried out using ultrasound activation. This method, which avoids preliminary NH protection, is significant for green chemistry applications and streamlining the synthesis of various molecules (Baron et al., 2012).
Safety and Hazards
Safety information for 4-Methyl-7-nitro-1H-indole, a similar compound, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Zukünftige Richtungen
The synthesis of indoles from alkynes and nitrogen sources has been highlighted as a successful method in recent years . This could potentially be a future direction for the synthesis of 3-Methyl-7-nitro-1H-indole. Additionally, the application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention, suggesting potential future directions in medicinal chemistry .
Eigenschaften
IUPAC Name |
3-methyl-7-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-9-7(6)3-2-4-8(9)11(12)13/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRVOGFFSZRUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-nitro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3274924.png)
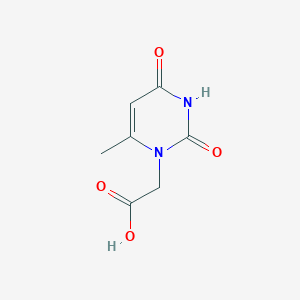
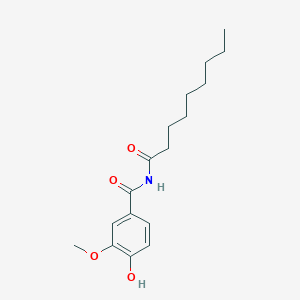
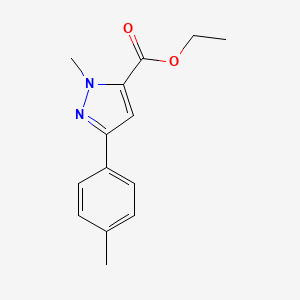

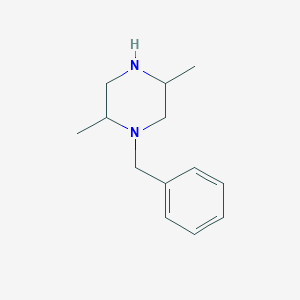
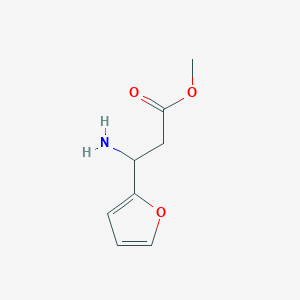


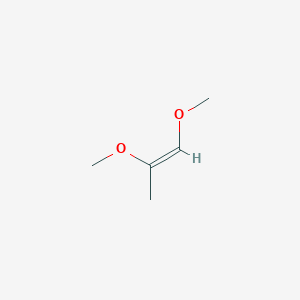
![2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-EN-2-YL]ethanamine](/img/structure/B3275006.png)

![2-[(Dimethylamino)methyl]-3,6-dimethylphenol](/img/structure/B3275021.png)